5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1429418-42-7
VCID: VC15746721
InChI: InChI=1S/C6H8ClFN2/c7-5-6-1-3-9-10(6)4-2-8/h1,3H,2,4-5H2
SMILES:
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59 g/mol

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

CAS No.: 1429418-42-7

Cat. No.: VC15746721

Molecular Formula: C6H8ClFN2

Molecular Weight: 162.59 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole - 1429418-42-7

Specification

CAS No. 1429418-42-7
Molecular Formula C6H8ClFN2
Molecular Weight 162.59 g/mol
IUPAC Name 5-(chloromethyl)-1-(2-fluoroethyl)pyrazole
Standard InChI InChI=1S/C6H8ClFN2/c7-5-6-1-3-9-10(6)4-2-8/h1,3H,2,4-5H2
Standard InChI Key ZYWKBWQDIYVBDD-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1)CCF)CCl

Introduction

Chemical Identity and Structural Characteristics

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula, C₆H₈ClFN₂, corresponds to a molecular weight of 162.59 g/mol . The compound’s structure is defined by two key functional groups:

  • A chloromethyl (-CH₂Cl) group at the 5-position, which confers electrophilic reactivity.

  • A 2-fluoroethyl (-CH₂CH₂F) group at the 1-position, introducing fluorinated characteristics that may enhance metabolic stability and lipophilicity .

The compound’s SMILES notation (C1=C(N(N=C1)CCF)CCl) and InChIKey (ZYWKBWQDIYVBDD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈ClFN₂
Molecular Weight162.59 g/mol
SMILESC1=C(N(N=C1)CCF)CCl
InChIKeyZYWKBWQDIYVBDD-UHFFFAOYSA-N
CAS Registry Number1429418-42-7

Synthesis and Analytical Characterization

Purification and Characterization

Post-synthesis purification often employs column chromatography or recrystallization. Analytical confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): To verify substituent positions and ring structure.

  • Mass Spectrometry (MS): For molecular weight validation and fragment analysis.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its functional groups:

  • Chloromethyl Group: Susceptible to nucleophilic substitution (e.g., with amines or thiols) to form secondary amines or sulfides.

  • Fluoroethyl Group: Electron-withdrawing effects may modulate ring electronics, influencing regioselectivity in further reactions .

Functionalization Strategies

  • Alkylation/Acylation: The chloromethyl group can undergo alkylation to introduce longer carbon chains.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the pyrazole ring .

Reaction TypeTarget SiteProduct Example
Nucleophilic SubstitutionChloromethyl5-(Aminomethyl)-1-(2-fluoroethyl)-1H-pyrazole
OxidationFluorinated ChainCarboxylic Acid Derivatives

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a versatile intermediate for:

  • Antiviral Agents: Fluorinated pyrazoles are key in HIV protease inhibitors.

  • Agrochemicals: Chloromethyl groups contribute to herbicide and pesticide development .

Materials Science

Fluorinated pyrazoles improve the thermal stability and dielectric properties of polymers, making them valuable in electronic materials.

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